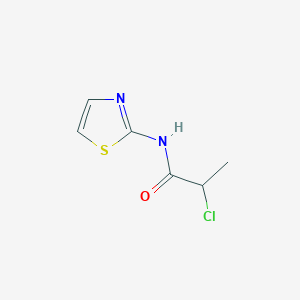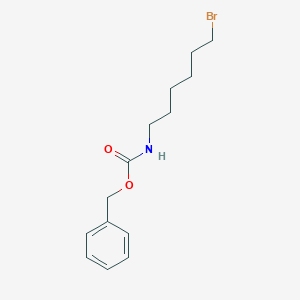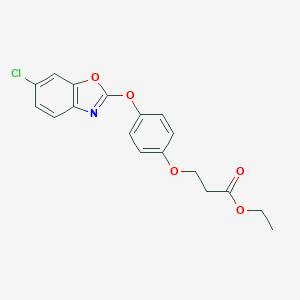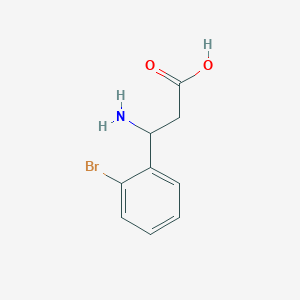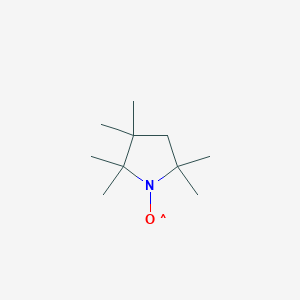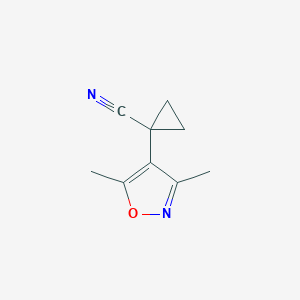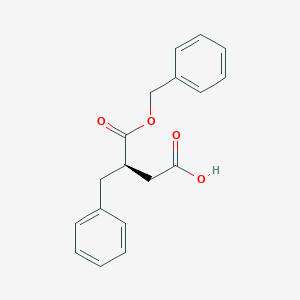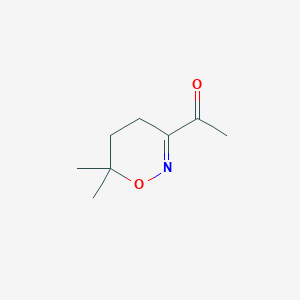
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone, also known as DMDOE, is a chemical compound with a molecular formula of C9H15NO2. It is a colorless liquid with a fruity odor and is primarily used in scientific research applications. DMDOE is a versatile compound that has been studied extensively for its potential as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Mécanisme D'action
The mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as alcohols and amines to form new compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. However, it has been shown to be non-toxic and non-irritating to the skin and eyes in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is its versatility as a reagent in organic synthesis. It has been used in a wide range of reactions to prepare various derivatives. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. One area of interest is the development of new derivatives with potential applications in drug discovery. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone could also be used as a starting material for the preparation of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone and its potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds via an electrophilic addition mechanism to yield 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone in high yields.
Applications De Recherche Scientifique
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has been extensively studied for its potential as a reagent in organic synthesis. It has been used as a starting material for the preparation of various derivatives, including chiral oxazolines, which have been used as ligands in asymmetric catalysis. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has also been used in the synthesis of α-amino acid derivatives, which have potential applications in drug discovery.
Propriétés
Numéro CAS |
122277-35-4 |
|---|---|
Nom du produit |
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-(6,6-dimethyl-4,5-dihydrooxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-4-5-8(2,3)11-9-7/h4-5H2,1-3H3 |
Clé InChI |
PEFCIJCFOHVUFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)(C)C |
SMILES canonique |
CC(=O)C1=NOC(CC1)(C)C |
Synonymes |
Ethanone, 1-(5,6-dihydro-6,6-dimethyl-4H-1,2-oxazin-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



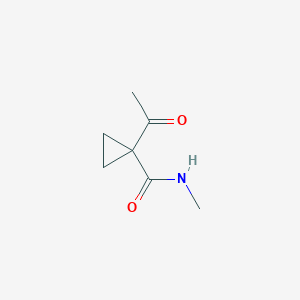
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)

